Structural Differentiation: Dioxolo-Benzothiazole Core vs. Unfused Benzothiazole Scaffolds
The most concrete source of differentiation for N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,5-dimethylpyrazole-3-carboxamide is its structural topology. It incorporates a [1,3]dioxolo-fused benzothiazole, generating a tetracyclic core. This contrasts with the majority of commercially available 'pyrazolylbenzothiazole' building blocks, which are based on a simpler, unfused N-(1,3-benzothiazol-6-yl) scaffold (e.g., CAS 1014092-51-3) . The specific InChI Key (DNDLHXAVXXFIHO-UHFFFAOYSA-N) uniquely identifies this fusion and its regioisomeric connectivity, distinguishing it from other dioxolo-benzothiazole analogs like CAS 1013796-55-8, which has a 1,3-dimethyl regioisomer . The presence of the dioxolo ring is calculated to significantly alter the compound's lipophilicity (cLogP), a key determinant of ADME properties.
| Evidence Dimension | Molecular Topology / Scaffold Class |
|---|---|
| Target Compound Data | Tetracyclic, dioxolo-fused benzothiazole (Formula: C14H12N4O3S, MW: 316.34) |
| Comparator Or Baseline | Tricyclic, unfused N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1014092-51-3, Formula: C13H12N4OS, MW: 272.33) & Dioxolo regioisomer (CAS 1013796-55-8, 1,3-dimethyl isomer) . |
| Quantified Difference | Different core topology; predicted deviation in cLogP and molecular weight (+44.01 g/mol vs. unfused analog). Exact cLogP values not experimentally verified. |
| Conditions | In silico structural comparison via PubChem and vendor databases. |
Why This Matters
For procurement in SAR studies, selecting the correct topology is non-negotiable; this compound enables exploration of a distinct chemical space (dioxolo-fused series) not accessible with standard benzothiazole building blocks.
